molecular formula C15H14FN3O4 B4086594 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine

1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine

Cat. No. B4086594
M. Wt: 319.29 g/mol
InChI Key: NVSROMUDFRGGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. However, research studies suggest that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to exhibit various biochemical and physiological effects. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits potent anti-inflammatory and anti-cancer properties, making it an attractive compound for further research. However, there are also limitations associated with 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine need to be further evaluated.

Future Directions

There are several future directions for research on 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and its potential therapeutic applications. Additionally, research studies can focus on optimizing the synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine to improve its yield and purity. Further studies can also evaluate the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine in animal models to determine its safety for human use. Finally, research studies can investigate the potential of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine as a novel anti-cancer agent.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, or 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, is a chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine involves a multi-step process, and the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. Future research studies can focus on further investigating the potential therapeutic applications of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and optimizing its synthesis method.

Scientific Research Applications

1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to reduce inflammation and pain in animal models.

properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSROMUDFRGGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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